molecular formula C4H5NO2 B1603629 Succinimide-15N CAS No. 32807-36-6

Succinimide-15N

Cat. No.: B1603629
CAS No.: 32807-36-6
M. Wt: 100.08 g/mol
InChI Key: KZNICNPSHKQLFF-HOSYLAQJSA-N
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Description

Succinimide-15N: is a nitrogen-15 labeled version of succinimide, a cyclic imide with the molecular formula C4H5NO2. The nitrogen-15 isotope is a stable, non-radioactive isotope of nitrogen, making this compound particularly useful in various scientific research applications, especially in the fields of chemistry and biology.

Mechanism of Action

Target of Action

Succinimide-15N, a labeled form of Succinimide, primarily targets aspartic acid (Asp) residues in peptides and proteins . Asp residues are relatively reactive and prone to nonenzymatic isomerization .

Mode of Action

The mode of action of this compound involves a process known as nonenzymatic isomerization . This process proceeds via a five-membered-ring succinimide (Suc) intermediate . The Suc intermediate is formed via a nucleophilic attack of the main-chain amide nitrogen of the C-terminal-side adjacent residue on the side-chain carboxyl carbon of the Asp residue .

Biochemical Pathways

The biochemical pathway of this compound involves three steps: iminolization, cyclization, and dehydration . The formation of isomerized Asp residues is considered to be associated with various age-related diseases, such as cataracts and Alzheimer’s disease .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of this compound action is the formation of isomerized Asp residues . This can alter the chemical and physical properties of Asp residues in a protein . Modification of Asp residues within complementarity-determining regions (CDRs) of therapeutic monoclonal antibodies (mAbs) can be particularly detrimental to the efficacy of the molecule .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, some optimized geometries and reaction modes in the aqueous phase were observed that differed from those in the gas phase . Additionally, the accumulation of succinimide can be accelerated when stored at elevated temperatures .

Biochemical Analysis

Biochemical Properties

Succinimide-15N plays a significant role in biochemical reactions. It is an intermediate for asparagine deamidation in therapeutic proteins and can be readily hydrolyzed to form aspartate and iso-aspartate residues . Moreover, it plays an important role in protein degradation pathways, asparagine deamidation, and aspartic acid isomerization . The enzymes and proteins it interacts with include those involved in these pathways.

Cellular Effects

The effects of this compound on cells are primarily related to its role in protein modification. In the context of therapeutic monoclonal antibodies, succinimide formation in the Complementarity-Determining Region (CDR) can have a strong negative impact on the potency of the molecule . It influences cell function by modifying proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with biomolecules. It is involved in the formation of succinimide intermediates in protein structures, which can alter the chemical and physical properties of aspartic acid residues in a protein . This can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. For instance, succinimide accumulation in the CDR of a therapeutic monoclonal antibody was found to be accelerated when stored at elevated temperatures . Information on the product’s stability, degradation, and any long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound dosage effects in animal models are limited, it is known that succinimides are used as anticonvulsant drugs, and their effects can vary based on dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is an intermediate in the asparagine deamidation pathway and plays a role in protein degradation pathways . It interacts with enzymes involved in these pathways, and its presence can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by its biochemical properties and interactions with other molecules. While specific details on the transport and distribution of this compound are limited, it is known that succinimides do not form micelles in hydrocarbon solutions .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are largely dependent on its interactions with other biomolecules. While specific details on the subcellular localization of this compound are limited, it is known that succinimides can interact with proteins in various cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for Succinimide-15N typically involve the use of isotopically labeled precursors and specialized equipment to ensure the incorporation of the nitrogen-15 isotope into the final product. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Succinimide can undergo oxidation reactions, often forming products such as maleimide.

    Reduction: Reduction of succinimide can yield compounds like succinamic acid.

    Substitution: Succinimide can participate in substitution reactions, where the imide nitrogen is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions can vary widely, but often involve the use of strong bases or acids to facilitate the reaction.

Major Products:

    Oxidation: Maleimide

    Reduction: Succinamic acid

    Substitution: Various substituted succinimides depending on the reagents used.

Scientific Research Applications

Chemistry:

    Isotope Labeling: Succinimide-15N is used as a tracer in various chemical reactions to study reaction mechanisms and pathways.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The nitrogen-15 isotope provides a distinct signal in NMR spectroscopy, making it useful for structural elucidation of complex molecules.

Biology:

    Protein Labeling: this compound is used to label proteins and peptides, aiding in the study of protein structure and function.

    Metabolic Studies: It is used in metabolic studies to trace nitrogen pathways in biological systems.

Medicine:

    Drug Development: Succinimide derivatives are explored for their potential therapeutic applications, including anticonvulsant and anticancer properties.

Industry:

    Material Science: this compound is used in the development of new materials, including polymers and coatings.

Comparison with Similar Compounds

    Succinimide: The non-labeled version of Succinimide-15N, used in similar applications but without the benefits of isotope labeling.

    Maleimide: An oxidized form of succinimide, often used in bioconjugation reactions.

    N-Hydroxysuccinimide: A derivative used in peptide synthesis and protein labeling.

Uniqueness: this compound is unique due to the presence of the nitrogen-15 isotope, which provides distinct advantages in research applications, particularly in NMR spectroscopy and metabolic studies. This isotopic labeling allows for more precise and detailed analysis compared to non-labeled compounds.

Properties

IUPAC Name

(115N)azolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7)/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNICNPSHKQLFF-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[15NH]C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583982
Record name (~15~N)Pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32807-36-6
Record name 2,5-Pyrrolidinedione-1-15N
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32807-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~15~N)Pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The reactions and procedures of this Example were repeated, except that the monomer ratios of ammonium aspartate and sodium aspartate were adjusted (in part A) to produce a 1:2 copolymer of sodium aspartate and succinimide. A solution of this copolymer was titrated to pH 4.0 and ring-closed as above. The resulting terpolymer of sodium aspartate, asparagine, and succinimide had a residue ratio of 0.53:10.97 (asp:asn:suc). This terpolymer also was water-soluble.
Name
ammonium aspartate
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium aspartate
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 10.73 g of 4-m-dithian-2-ylidene-6-fluoro-2,3-dihydro-4H-1-benzopyran in 107 ml of tetrahydrofuran was slowly added dropwise at room temperature to 26.7 g of freshly crystallized N-chlorosuccinimide dissolved in 210 ml of acetonitrile and 105 ml of ethanol. The mixture was stirred at room temperature for 3 hours, subsequently hydrolyzed by the addition of 100 ml of water, diluted with 1 l of water and extracted with three portions of ethyl acetate. The organic phases were washed twice with water and once with saturated sodium chloride solution, dried with sodium sulfate and concentrated to dryness in vacuo. Excess N-chlorosuccinimide and resulting succinimide were separated by filtration through a layer of silica gel 60 with hexane/ethyl acetate (19:1). The thus-obtained crude α-chloro-ethyl ester was dissolved in 85 ml of acetone, the solution was treated with 2.48 g of thiourea and the mixture was dried for 4 days. The initially clear solution liberated colorless crystals. These were separated, washed with acetone and recrystallized from ethanol/ethyl acetate, and there was obtained (±)-6-fluoro-2,3-dihydro-2'-iminospiro[4H-1-benzopyran-4,5'-thiazolidin]-4'-one hydrochloride of melting point 215°-217° C.
Name
4-m-dithian-2-ylidene-6-fluoro-2,3-dihydro-4H-1-benzopyran
Quantity
10.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
107 mL
Type
solvent
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step Two
Quantity
105 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A succinimide of a polyoxypropylenediamine of about 2000 MW(JEFFAMINE® D-2000) is prepared as follows: A mixture of JEFFAMINE® D-2000 (750g., 0.375 mole) and maleic anhydride (18.4g., 0.187 mole) was refluxed in benzene until water removal was complete (reaction temperature 145°-195° C.). The resulting product was then vacuum stripped at 180° C./3MM. The product analyzed as follows -- total amine 0.64 meq./g., primary amine 0.43 meq./g.
Name
JEFFAMINE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
750g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
primary amine
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0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Name
CCCCCCC(O)C(CCCCC)C(=O)O
Quantity
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reactant
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Quantity
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Type
reactant
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reactant
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reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of 2,3-dimethyl-6-nitro-2H-indazole (3.00 g, 15.69 mmol) in CCl4 (500 mL) was added AIBN (0.51 g, 3.14 mmol) and NBS (3.06 g, 17.26 mmol). The mixture was heated to 80° C. for 5 hours then stirred at rt overnight. Approximately half of the solvent was removed in vacuo, and the mixture was filtered. The filtrate was conc. in vacuo, and the crude product was purified by silica gel column chromatography eluting with ethyl acetate and hexane to afford 3-(bromomethyl)-2-methyl-6-nitro-2H-indazole with some succinimide present (4.41 g, 104% TY). 1H NMR (300 MHz, CDCl3) δ 8.68 (d, J=2.1 HZ, 1H), 7.98 (dd, J=9.3, 2.1 Hz, 1H), 7.74 (d, J=9.3 Hz, 1H), 4.87 (s, 2H), 4.28 (s, 3H). MS (ES+, m/z) 270, 272 (M+H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
3.06 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0.51 g
Type
catalyst
Reaction Step One
Yield
104%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Succinimide-15N
Reactant of Route 2
Succinimide-15N
Reactant of Route 3
Succinimide-15N
Reactant of Route 4
Succinimide-15N
Reactant of Route 5
Succinimide-15N
Reactant of Route 6
Reactant of Route 6
Succinimide-15N

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